molecular formula C15H18N4O2 B6726740 N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide

Cat. No.: B6726740
M. Wt: 286.33 g/mol
InChI Key: MJVDNTYSBMKMLZ-UHFFFAOYSA-N
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Description

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a pyrazole ring and a phenylpropanamide moiety

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-12(9-17-19(10)2)15(21)18-13(14(16)20)8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVDNTYSBMKMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the phenylpropanamide moiety: This step involves the reaction of the pyrazole intermediate with a phenylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It has been used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules, which can be applied in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,5-dimethylpyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide: This compound has a similar phenylpropanamide moiety but differs in the presence of a fluoropentyl group and an indole ring.

    N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: This compound features a cyclohexylmethyl group and an indazole ring, providing different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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